

# physical and chemical properties of 2-Fluoro-6-phenoxyphenylboronic acid

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## Compound of Interest

Compound Name: 2-Fluoro-6-phenoxyphenylboronic acid

Cat. No.: B1336661

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## An In-depth Technical Guide to 2-Fluoro-6-phenoxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of **2-Fluoro-6-phenoxyphenylboronic acid**. This document is intended to serve as a valuable resource for researchers and professionals involved in synthetic chemistry and drug discovery, offering detailed information on its characteristics, synthesis, and applications.

## Core Physical and Chemical Properties

While specific experimental data for **2-Fluoro-6-phenoxyphenylboronic acid** is not extensively available in public literature, the following table summarizes its known properties and includes estimated values based on structurally similar compounds, such as 2-fluoro-6-methoxyphenylboronic acid. These estimations are provided for guidance and should be confirmed through experimental analysis.

Property	Value	Source/Notes
CAS Number	1056372-58-7	
Molecular Formula	C <sub>12</sub> H <sub>10</sub> BFO <sub>3</sub>	
Molecular Weight	232.02 g/mol	
Appearance	White to off-white solid (predicted)	Based on analogous compounds
Melting Point	120-125 °C (estimated)	Based on 2-Fluoro-6- methoxyphenylboronic acid
Boiling Point	>300 °C (predicted)	General property of arylboronic acids
Solubility	Soluble in polar organic solvents (e.g., DMSO, Methanol), poorly soluble in nonpolar solvents (e.g., Hexane)	General property of phenylboronic acids[1]
pKa	~8.4 (estimated)	Based on 2-Fluoro-6- methoxyphenylboronic acid

## Synthesis and Spectroscopic Analysis

The synthesis of **2-Fluoro-6-phenoxyphenylboronic acid** can be achieved through a well-established organometallic route involving a lithium-halogen exchange followed by borylation.

## Synthetic Protocol

This protocol describes a general method for the synthesis of ortho-substituted arylboronic esters, which can be adapted for **2-Fluoro-6-phenoxyphenylboronic acid**, starting from 2-bromo-1-fluoro-3-phenoxybenzene.

### Materials:

- 2-bromo-1-fluoro-3-phenoxybenzene

- Anhydrous Tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) in hexanes
- Triisopropyl borate
- 1M Hydrochloric acid (HCl)
- Anhydrous magnesium sulfate
- Ethyl acetate
- Hexane

**Procedure:**

- In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve 2-bromo-1-fluoro-3-phenoxybenzene in anhydrous THF.
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Slowly add a solution of n-BuLi (1.1 equivalents) dropwise to the reaction mixture, ensuring the internal temperature remains below -70 °C.
- Stir the mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.
- To the resulting aryllithium species, add triisopropyl borate (1.2 equivalents) dropwise, again maintaining the temperature below -70 °C.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
- Quench the reaction by the slow addition of 1M HCl. Stir vigorously for 1 hour.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter and concentrate the organic phase under reduced pressure to yield the crude product.

- Purify the crude **2-Fluoro-6-phenoxyphenylboronic acid** by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane).

## Analytical Characterization

The identity and purity of the synthesized **2-Fluoro-6-phenoxyphenylboronic acid** can be confirmed using standard analytical techniques.

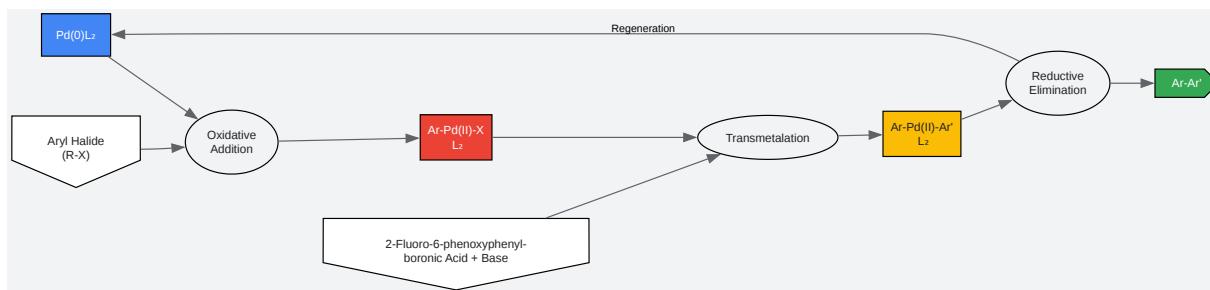
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons. The chemical shifts and coupling constants will be influenced by the fluorine and phenoxy substituents. A broad singlet corresponding to the  $\text{B}(\text{OH})_2$  protons should also be visible.
  - $^{13}\text{C}$  NMR: The carbon NMR will display distinct resonances for each carbon atom in the molecule.
  - $^{19}\text{F}$  NMR: A singlet is expected for the single fluorine atom.
  - $^{11}\text{B}$  NMR: A broad signal characteristic of a boronic acid will be observed.
- High-Performance Liquid Chromatography (HPLC): Purity assessment can be performed using a C18 reverse-phase column with a suitable mobile phase gradient (e.g., acetonitrile/water with 0.1% formic acid) and UV detection.
- Mass Spectrometry (MS): The molecular weight of the compound can be confirmed by techniques such as electrospray ionization (ESI) mass spectrometry.

## Chemical Reactivity and Applications

**2-Fluoro-6-phenoxyphenylboronic acid** is a versatile building block in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions and as a precursor for potential bioactive molecules.

## Suzuki-Miyaura Cross-Coupling

Arylboronic acids are key reagents in the Suzuki-Miyaura coupling, a powerful method for the formation of carbon-carbon bonds.<sup>[2][3]</sup> **2-Fluoro-6-phenoxyphenylboronic acid** can be coupled with various aryl or vinyl halides to synthesize complex biaryl and styrenyl compounds. The reaction typically proceeds via a catalytic cycle involving a palladium(0) species.

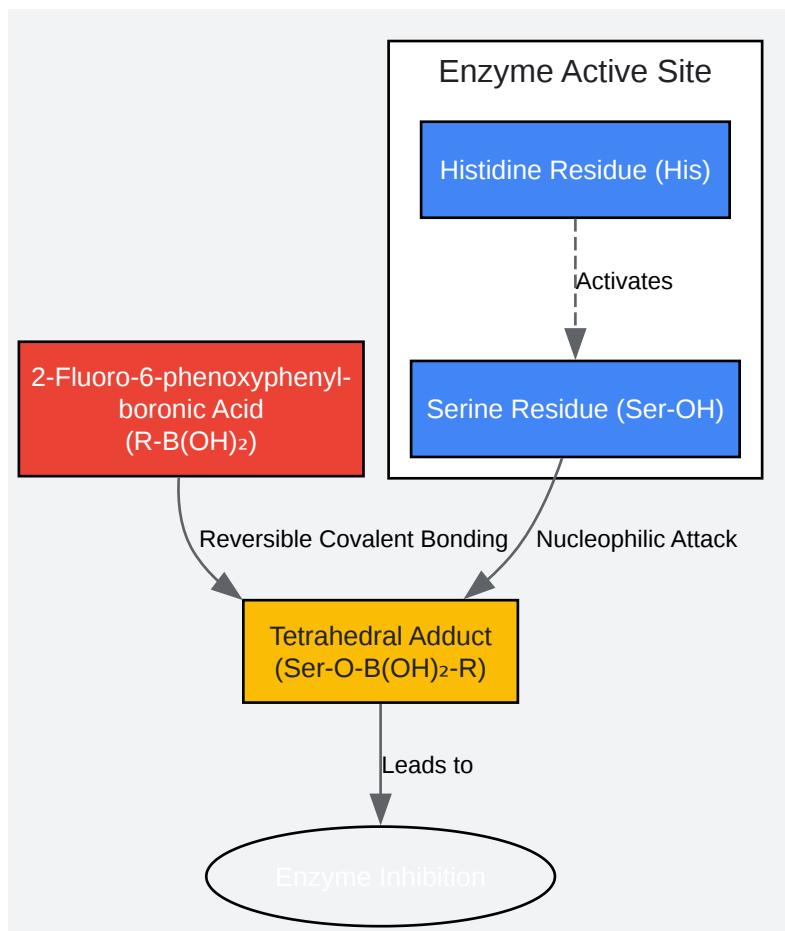


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**Figure 1:** Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

## Potential as a Serine Protease Inhibitor

Boronic acids are known to be potent inhibitors of serine proteases, a class of enzymes implicated in various diseases.<sup>[4][5]</sup> The boron atom acts as a Lewis acid and can form a reversible covalent bond with the catalytic serine residue in the enzyme's active site, mimicking the tetrahedral transition state of peptide bond hydrolysis.<sup>[5]</sup> The 2-fluoro and phenoxy substituents of the target molecule could modulate its binding affinity and selectivity for specific serine proteases.

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**Figure 2:** Mechanism of serine protease inhibition by a boronic acid.

## Safety and Handling

**2-Fluoro-6-phenoxyphenylboronic acid** should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

## Conclusion

**2-Fluoro-6-phenoxyphenylboronic acid** is a valuable synthetic intermediate with significant potential in the fields of organic synthesis and medicinal chemistry. Its utility in Suzuki-Miyaura coupling allows for the construction of complex molecular architectures, while its boronic acid

moiety suggests potential applications as an enzyme inhibitor. This technical guide provides a foundation for researchers to explore the properties and applications of this compound further. It is recommended that the estimated physical properties be experimentally verified for any quantitative studies.

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